3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrahydroimidazothiazine core
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves several steps. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The reaction conditions typically involve mild temperatures and the absence of metal catalysts, making the process environmentally friendly. Industrial production methods may involve scaling up this synthesis route with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium include:
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- 3-(4-chlorophenyl)-4-(2-methoxyphenyl)-1,3-thiazol-2(3H)-imine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its tetrahydroimidazothiazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20ClN2O2S+ |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20ClN2O2S/c1-24-17-9-7-16(8-10-17)21-13-19(23,14-3-5-15(20)6-4-14)22-11-2-12-25-18(21)22/h3-10,23H,2,11-13H2,1H3/q+1 |
InChI Key |
ZBXMHEHVAWOJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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